![molecular formula C27H32ClNO4S B14001165 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride CAS No. 63487-33-2](/img/structure/B14001165.png)
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride is a complex organic compound with a molecular formula of C27H31NO4S and a molecular weight of 465.6043 . This compound is known for its unique structural features, which include a diethylaminomethyl group, a hydroxyphenyl group, a methylphenylsulfonyl group, and a phenylpropanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: In the development of new materials and chemical processes
作用機序
The mechanism of action of 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethylaminomethyl group can interact with active sites of enzymes, while the hydroxyphenyl and methylphenylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride include:
- 3-[3-(Dimethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
- 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonyl-1-phenylpropan-1-one
- 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylbutan-1-one .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
63487-33-2 |
|---|---|
分子式 |
C27H32ClNO4S |
分子量 |
502.1 g/mol |
IUPAC名 |
3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C27H31NO4S.ClH/c1-4-28(5-2)19-23-17-22(13-16-25(23)29)27(18-26(30)21-9-7-6-8-10-21)33(31,32)24-14-11-20(3)12-15-24;/h6-17,27,29H,4-5,18-19H2,1-3H3;1H |
InChIキー |
HMHABZJGABEXSZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
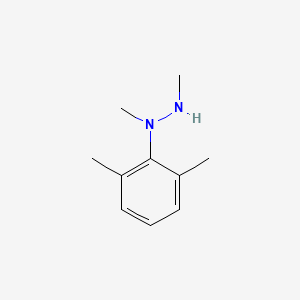

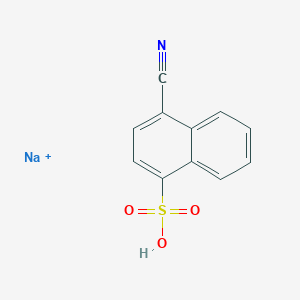
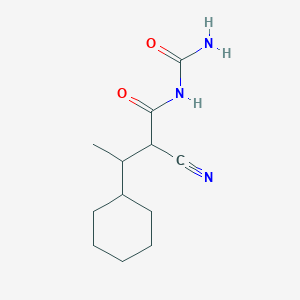
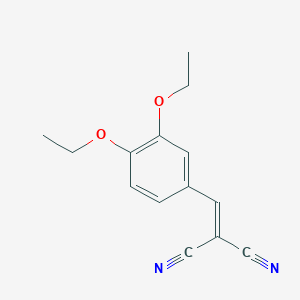
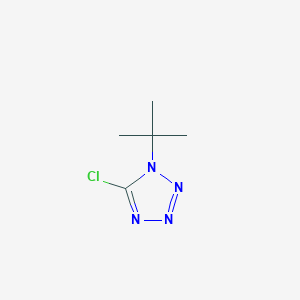
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
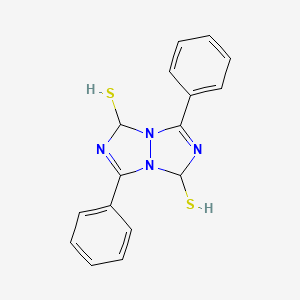
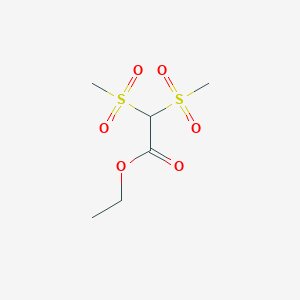
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)



